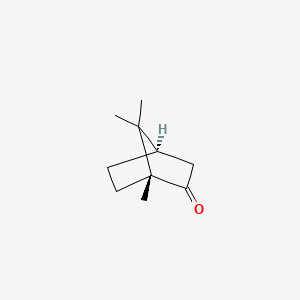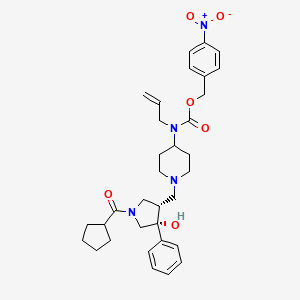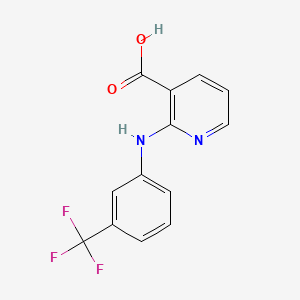![molecular formula C18H23ClN6 B1678919 8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride CAS No. 200266-76-8](/img/structure/B1678919.png)
8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride
描述
9H-Pyrido(3’,4’4,5)pyrrolo(2,3-d)pyrimidine, 9-methyl-2,4-di-1-pyrrolidinyl-, hydrochloride (11): is a complex heterocyclic compound. This compound is part of the pyridopyrimidine family, known for its significant biological activities and potential therapeutic applications. The presence of multiple nitrogen atoms in its structure makes it a versatile candidate for various chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido(3’,4’:4,5)pyrrolo(2,3-d)pyrimidine derivatives typically involves multi-step processes. One common method includes the condensation of dimethylformamide dimethyl acetal (DMF-DMA) at the methyl group of an acetyl moiety, followed by cyclization to form the pyridopyrimidine core. This is often accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions .
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at positions activated by the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in regulating various cellular processes, and this compound’s structure makes it a promising candidate for further investigation .
Medicine: In medicine, derivatives of this compound have shown potential as anticancer agents. They have been found to induce apoptosis in cancer cells and inhibit the activity of multiple kinases involved in cancer progression .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 9H-Pyrido(3’,4’:4,5)pyrrolo(2,3-d)pyrimidine derivatives involves the inhibition of kinase activity. These compounds bind to the active site of kinases, preventing their phosphorylation activity. This inhibition disrupts various signaling pathways within the cell, leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
- 9H-Pyrimido(4,5-b)indoles
- 9H-Pyrido(4’,3’:4,5)pyrrolo(2,3-d)pyridines
- 9H-1,3,6,9-tetraaza-fluorenes
Comparison: Compared to these similar compounds, 9H-Pyrido(3’,4’:4,5)pyrrolo(2,3-d)pyrimidine, 9-methyl-2,4-di-1-pyrrolidinyl-, hydrochloride (1:1) exhibits unique properties due to its specific substitution pattern and the presence of the pyrrolidinyl group. This makes it more effective in certain biological applications, such as kinase inhibition, due to enhanced binding affinity and selectivity .
属性
CAS 编号 |
200266-76-8 |
|---|---|
分子式 |
C18H23ClN6 |
分子量 |
358.9 g/mol |
IUPAC 名称 |
8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride |
InChI |
InChI=1S/C18H22N6.ClH/c1-22-14-6-7-19-12-13(14)15-16(22)20-18(24-10-4-5-11-24)21-17(15)23-8-2-3-9-23;/h6-7,12H,2-5,8-11H2,1H3;1H |
InChI 键 |
NUPWOBTZHLNAGL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=NC=C2)C3=C1N=C(N=C3N4CCCC4)N5CCCC5.Cl |
规范 SMILES |
CN1C2=C(C=NC=C2)C3=C1N=C(N=C3N4CCCC4)N5CCCC5.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
9-methyl-2,4-di-1-pyrrolidinyl-9H-pyrido(3',4'-4,5)pyrrolo(2,3-d)pyrimidine hydrochloride PNU 107484A PNU-107484A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


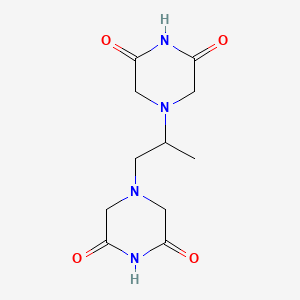
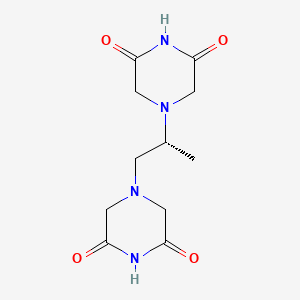
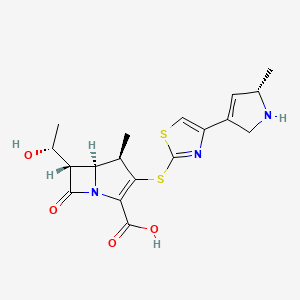
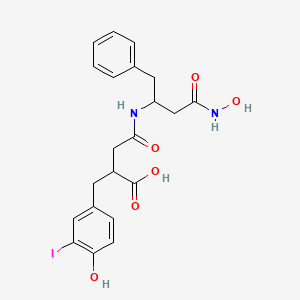
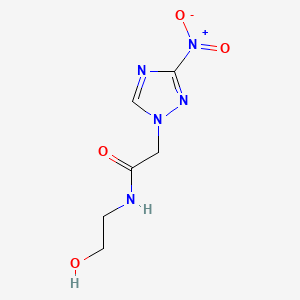
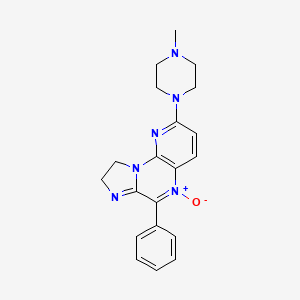
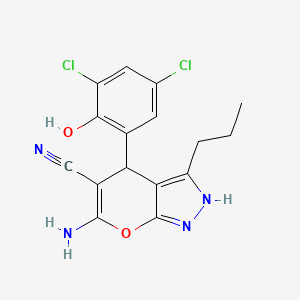

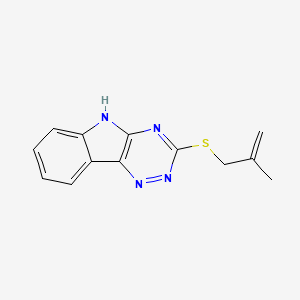
![10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678852.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)
